molecular formula C11H13NO2 B8382360 8-Isopropyl-4H-benzo[1,4]oxazin-3-one

8-Isopropyl-4H-benzo[1,4]oxazin-3-one

Cat. No.: B8382360
M. Wt: 191.23 g/mol
InChI Key: ZMQQPRXOPLDBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Isopropyl-4H-benzo[1,4]oxazin-3-one is a heterocyclic compound featuring a benzoxazinone core with an isopropyl substituent at the 8-position.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

8-propan-2-yl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H13NO2/c1-7(2)8-4-3-5-9-11(8)14-6-10(13)12-9/h3-5,7H,6H2,1-2H3,(H,12,13)

InChI Key

ZMQQPRXOPLDBAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=CC=C1)NC(=O)CO2

Origin of Product

United States

Comparison with Similar Compounds

AC260584 (4-[3-(4-Butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one)

  • Structural Differences: Substituents: Butylpiperidinylpropyl at 4-position, fluorine at 7-position.
  • Pharmacological Profile :
    • AC260584 is a selective muscarinic M1 receptor agonist, enhancing acetylcholine and dopamine release in the rat prefrontal cortex and hippocampus. It exhibits antipsychotic-like effects without inducing catalepsy, unlike haloperidol .
    • The isopropyl group in the target compound may alter receptor binding kinetics or metabolic stability compared to AC260584’s piperidine-fluorine combination.
  • Key Data: Property AC260584 8-Isopropyl Derivative Receptor Target Muscarinic M1 Undetermined (structural analogy) Catalepsy Induction No Not reported Bioactivity Antipsychotic, pro-cognitive Potential similar applications

5-Hydroxy-4H-benzo[1,4]oxazin-3-one Derivatives (β2-Adrenoceptor Agonists)

  • Structural Differences :
    • Substituents: Hydroxyl group at 5-position.
    • Target Compound: Isopropyl at 8-position.
  • The hydroxyl group facilitates hydrogen bonding with adrenoceptors, while the 8-isopropyl group in the target compound may confer lipophilicity and alter target specificity .
  • Key Insight: Positional substituents (5-hydroxy vs. 8-isopropyl) dictate target receptor class (β2-adrenoceptors vs. muscarinic receptors).

4-Methyl-4H-benzo[1,4]oxazin-3-thione

  • Structural Differences :
    • Core Modification: Thione (C=S) at 3-position vs. ketone (C=O) in the target compound.
    • Substituents: Methyl at 4-position.
  • The isopropyl group in the target compound may improve membrane permeability due to increased hydrophobicity .

6-Bromo-8-Fluoro-4-Isopropyl-2H-benzo[b][1,4]oxazin-3(4H)-one

  • Structural Differences: Substituents: Bromine at 6-position, fluorine at 8-position, isopropyl at 4-position.
  • Bioavailability :
    • Halogenation (Br, F) enhances metabolic stability and bioavailability in pharmaceutical formulations. The absence of halogens in the target compound may necessitate alternative strategies for optimizing pharmacokinetics .

Data Tables

Table 1: Comparative Pharmacological Profiles

Compound Receptor Target Key Activity Catalepsy Risk
AC260584 Muscarinic M1 Antipsychotic, pro-cognitive No
5-Hydroxy Derivative β2-Adrenoceptor Bronchodilation N/A
8-Isopropyl-4H-benzo[1,4]oxazin-3-one Undetermined Hypothetical antipsychotic Unknown

Table 2: Physicochemical Properties

Compound LogP (Predicted) Solubility Bioavailability
AC260584 ~3.5 Moderate High
5-Hydroxy Derivative ~1.8 High Moderate
8-Isopropyl-4H-benzo[1,4]oxazin-3-one ~2.9 Low-Moderate Unknown

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